6-O-Benzyl D-Mannose
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Overview
Description
6-O-Benzyl D-Mannose is a derivative of D-mannose, a naturally occurring sugar This compound is characterized by the presence of a benzyl group attached to the sixth carbon of the mannose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl D-Mannose typically involves the protection of hydroxyl groups followed by selective benzylation. One common method starts with D-mannitol, which reacts with triphenylchloromethane in the presence of pyridine to form 1-triphenylmethyl mannitol. This intermediate undergoes benzylation with benzyl chloride under the catalysis of sodium hydride (NaH) in dimethylformamide (DMF) to yield 2,3,4,5,6-penta-O-benzyl-1-triphenylmethyl mannitol. Subsequent reactions, including treatment with boron trifluoride etherate (BF3.Et2O) and oxidation using the Collins method, produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
6-O-Benzyl D-Mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
6-O-Benzyl D-Mannose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in glycosylation processes and its potential as a probe for carbohydrate-binding proteins.
Medicine: Research has shown its potential in developing antimicrobial and anti-tumor agents.
Mechanism of Action
The mechanism of action of 6-O-Benzyl D-Mannose involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits bacterial adhesion to host cells by mimicking natural mannose structures, thereby preventing infection . In anti-tumor research, it may interfere with cellular signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
D-Mannose: A naturally occurring sugar with similar structural features but lacking the benzyl group.
6-O-Benzyl D-Glucose: Another benzylated sugar with a similar structure but different stereochemistry.
2,3,4,6-Tetra-O-benzyl-D-mannose: A compound with multiple benzyl groups attached to the mannose molecule.
Uniqueness
6-O-Benzyl D-Mannose is unique due to its specific benzylation at the sixth carbon, which imparts distinct chemical and biological properties. This selective modification allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H16O6 |
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Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12?/m1/s1 |
InChI Key |
NEZJDVYDSZTRFS-IKQSSVLVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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